molecular formula C5H4BrN B571381 3-Bromopyridine-D4 CAS No. 66148-14-9

3-Bromopyridine-D4

Cat. No.: B571381
CAS No.: 66148-14-9
M. Wt: 162.022
InChI Key: NYPYPOZNGOXYSU-RHQRLBAQSA-N
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Description

3-Bromopyridine-D4 is a deuterated derivative of 3-Bromopyridine, an aryl bromide with the chemical formula C5H4BrN. The deuterium labeling (D4) indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.

Scientific Research Applications

3-Bromopyridine-D4 is widely used in scientific research due to its versatility and stability. Some of its applications include:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals and as a precursor for drug candidates.

    Isotope Labeling: The deuterium atoms in this compound make it useful for studying reaction mechanisms and metabolic pathways.

    Material Science: It is used in the synthesis of materials with specific electronic and optical properties.

Safety and Hazards

3-Bromopyridine-D4 is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Relevant Papers A paper titled “Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons” discusses the synthesis of substituted pyridines with diverse functional groups . The paper describes the energy metabolic pathways of tumor cells, mechanism of action and cellular targets of 3-BrPA, antitumor effects, and the underlying mechanism of 3-BrPA alone or in combination with other antitumor drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromopyridine-D4 typically involves the bromination of pyridine-D4. One common method includes the reaction of pyridine-D4 with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out under controlled conditions to ensure selective bromination at the 3-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromopyridine-D4 undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions such as the Heck reaction and Buchwald-Hartwig coupling.

    Lithiation: The compound can undergo lithiation at low temperatures, which allows for further functionalization.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.

    Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 and bases like potassium carbonate are frequently used.

    Lithiation: Lithium diisopropylamide (LDA) is often used for lithiation reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

    Lithiation: The lithiated intermediate can be further reacted with electrophiles to form a wide range of substituted pyridines.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropyridine: Similar in structure but contains a chlorine atom instead of bromine.

    2-Bromopyridine: An isomer with the bromine atom at the 2-position.

    4-Bromopyridine: An isomer with the bromine atom at the 4-position.

Uniqueness

3-Bromopyridine-D4 is unique due to its deuterium labeling, which makes it particularly useful in isotopic studies and mechanistic investigations. The presence of deuterium can influence reaction rates and pathways, providing insights that are not possible with non-deuterated analogs.

Properties

IUPAC Name

3-bromo-2,4,5,6-tetradeuteriopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN/c6-5-2-1-3-7-4-5/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPYPOZNGOXYSU-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The Mosquito was used to combine the source plate solutions by multi-aspiration of 250 nL of each of the four reaction components and then to dose the resulting reaction mixture (1 uL) into a 1536-well plate
Quantity
200 nmol
Type
reagent
Reaction Step One
Name
Quantity
250 nL
Type
solvent
Reaction Step One
Name
MorDalPhos Pd G3 40
Quantity
10 nmol
Type
reagent
Reaction Step Two
Name
Quantity
250 nL
Type
solvent
Reaction Step Two
Quantity
100 nmol
Type
limiting reactant
Reaction Step Three
Name
Quantity
250 nL
Type
solvent
Reaction Step Three
Quantity
150 nmol
Type
reactant
Reaction Step Four
Name
Quantity
250 nL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The Mosquito was used to combine the source plate solutions by multi-aspiration of 250 nL of each of the four reaction components and then to dose the resulting reaction mixture (1 uL) into a 1536-well plate
Quantity
200 nmol
Type
reagent
Reaction Step One
Name
Quantity
250 nL
Type
solvent
Reaction Step One
Name
BINAP Pd G3 30
Quantity
10 nmol
Type
reagent
Reaction Step Two
Name
Quantity
250 nL
Type
solvent
Reaction Step Two
Quantity
100 nmol
Type
limiting reactant
Reaction Step Three
Name
Quantity
250 nL
Type
solvent
Reaction Step Three
Quantity
150 nmol
Type
reactant
Reaction Step Four
Name
Quantity
250 nL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The Mosquito was used to combine the source plate solutions by multi-aspiration of 250 nL of each of the four reaction components and then to dose the resulting reaction mixture (1 uL) into a 1536-well plate
Quantity
200 nmol
Type
reagent
Reaction Step One
Name
Quantity
250 nL
Type
solvent
Reaction Step One
Name
tBuBrettPhos Pd G3 43
Quantity
10 nmol
Type
reagent
Reaction Step Two
Name
Quantity
250 nL
Type
solvent
Reaction Step Two
Quantity
100 nmol
Type
limiting reactant
Reaction Step Three
Name
Quantity
250 nL
Type
solvent
Reaction Step Three
Quantity
150 nmol
Type
reactant
Reaction Step Four
Name
Quantity
250 nL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

The Mosquito was used to combine the source plate solutions by multi-aspiration of 250 nL of each of the four reaction components and then to dose the resulting reaction mixture (1 uL) into a 1536-well plate
Quantity
200 nmol
Type
reagent
Reaction Step One
Name
Quantity
250 nL
Type
solvent
Reaction Step One
Name
tBuBrettPhos Pd G3 43
Quantity
10 nmol
Type
reagent
Reaction Step Two
Name
Quantity
250 nL
Type
solvent
Reaction Step Two
Quantity
100 nmol
Type
limiting reactant
Reaction Step Three
Name
Quantity
250 nL
Type
solvent
Reaction Step Three
Quantity
150 nmol
Type
reactant
Reaction Step Four
Name
Quantity
250 nL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

The Mosquito was used to combine the source plate solutions by multi-aspiration of 250 nL of each of the four reaction components and then to dose the resulting reaction mixture (1 uL) into a 1536-well plate
Quantity
200 nmol
Type
reagent
Reaction Step One
Name
Quantity
250 nL
Type
solvent
Reaction Step One
Quantity
10 nmol
Type
reagent
Reaction Step Two
Name
Quantity
250 nL
Type
solvent
Reaction Step Two
Quantity
100 nmol
Type
limiting reactant
Reaction Step Three
Name
Quantity
250 nL
Type
solvent
Reaction Step Three
Quantity
150 nmol
Type
reactant
Reaction Step Four
Name
Quantity
250 nL
Type
solvent
Reaction Step Four
Customer
Q & A

Q1: What is the role of 3-Bromopyridine-D4 in the synthesis of nornicotine-2,4,5,6-d4?

A1: this compound is a key intermediate in the synthesis of nornicotine-2,4,5,6-d4. The synthesis starts with the commercially available deuterated pyridine-d5. [] The researchers first brominate pyridine-d5 to obtain this compound. This compound then undergoes a series of reactions, including lithiation, esterification, condensation, reduction, and nitrosation to ultimately yield the desired nornicotine-2,4,5,6-d4 and its N′-nitroso derivative. []

Q2: Is there any spectroscopic data available for this compound in the paper?

A2: The research article focuses on the synthesis and does not provide specific spectroscopic data for this compound. []

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